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Cat. No.: B152006 Get Quote

An In-Depth Technical Guide to the Computational and Molecular Modeling of 1,4-Oxazepane

Derivatives

Introduction
The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen

atoms, is a significant structural motif in medicinal chemistry. Derivatives of 1,4-oxazepane

have demonstrated a wide array of biological activities, making them attractive candidates for

drug development.[1][2] These compounds have been investigated for their potential as

anticonvulsants, antifungal agents, and treatments for inflammatory and respiratory diseases.

[2] The versatility of the 1,4-oxazepane ring system allows for diverse substitutions, leading to a

broad chemical space for therapeutic exploration.

Computational and molecular modeling techniques are indispensable tools in the rational

design and discovery of novel 1,4-oxazepane derivatives. These methods provide insights into

the molecular interactions between the derivatives and their biological targets, predict their

binding affinities, and help to elucidate their mechanisms of action. This guide provides a

comprehensive overview of the key computational and molecular modeling approaches applied

to the study of 1,4-oxazepane derivatives, complete with detailed experimental protocols and

data presentation.
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Several computational techniques are employed to investigate the properties and interactions

of 1,4-oxazepane derivatives at the molecular level. These include molecular docking,

quantitative structure-activity relationship (QSAR) modeling, molecular dynamics (MD)

simulations, and density functional theory (DFT).

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand

when bound to a receptor to form a stable complex.[1] It is widely used to screen virtual

libraries of compounds and to understand the binding mode of a ligand at the active site of a

protein. The binding affinity is often estimated using a scoring function, which provides a

numerical value (e.g., in kcal/mol) to rank different ligands.[1]

3D-QSAR (Quantitative Structure-Activity Relationship)

3D-QSAR is a computational technique that correlates the biological activity of a series of

compounds with their three-dimensional properties.[3][4] By building a predictive model, 3D-

QSAR can guide the design of new molecules with enhanced activity. The GRID/GOLPE

methodology is one such approach that has been successfully applied to 1,4-oxazepane

derivatives to understand the structure-activity relationship.[3][4]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of molecules and their

complexes over time. For 1,4-oxazepane derivatives, MD simulations can provide insights into

the stability of the ligand-protein complex, conformational changes in the protein upon ligand

binding, and the role of solvent molecules in the binding process.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of

atoms, molecules, and condensed matter. In the context of 1,4-oxazepane derivatives, DFT

can be used to calculate molecular properties such as geometry, vibrational frequencies, and

reaction energies, which can help in understanding their chemical reactivity and stability.[5][6]
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Summarizing quantitative data in a structured format is crucial for comparative analysis. The

following tables present representative data from computational studies on 1,4-oxazepane

derivatives.

Table 1: Molecular Docking Scores of 1,4-Oxazepane and Related Derivatives against Various

Protein Targets

Compound
Target Protein
(PDB ID)

Organism
Binding Affinity
(kcal/mol)

1B

Undecaprenyl

diphosphate synthase

(4H2M)

E. coli -7.5

1C

Undecaprenyl

diphosphate synthase

(4H2M)

E. coli -8.1

Data sourced from a study on 1,3-Oxazepane and 1,3-Benzoxazepine derivatives, which are

structurally related to 1,4-oxazepanes and target similar bacterial enzymes.[1]

Table 2: Key Parameters for a Typical Molecular Dynamics Simulation
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Parameter Value/Setting Description

Force Field AMBER, CHARMM, GROMOS

A set of parameters to describe

the potential energy of the

system.

Water Model TIP3P, SPC/E

Explicit solvent model to

simulate aqueous

environment.

Ensemble NVT, NPT

Statistical ensemble (constant

Number of particles, Volume,

Temperature or constant

Number of particles, Pressure,

Temperature).

Simulation Time 100-200 ns

The duration of the simulation,

depending on the process

being studied.

Temperature 300 K Physiological temperature.

Pressure 1 bar Atmospheric pressure.

Experimental Protocols
Detailed methodologies are essential for the reproducibility of computational experiments. The

following are generalized protocols for key modeling techniques.

Protocol 1: Molecular Docking of 1,4-Oxazepane
Derivatives
This protocol outlines the general steps for performing a molecular docking study.

Software and Tools:

Molecular docking software (e.g., AutoDock Vina, GOLD, Glide).[1]

Molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).[1]
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Receptor Preparation:

Download the crystal structure of the target protein from the Protein Data Bank (PDB).[1]

Remove water molecules, co-crystallized ligands, and other non-essential molecules.[1]

Add polar hydrogens to the protein structure.[1]

If a crystal structure is unavailable, a homology model may be generated using software

like MODELLER.[1]

Ligand Preparation:

Obtain or draw the 2D structure of the 1,4-oxazepane derivative.

Convert the 2D structure to a 3D structure using a suitable program.

Perform energy minimization of the 3D structure.

Ensure the correct protonation state at physiological pH.[1]

Docking Simulation:

Define the binding site on the receptor, typically a grid box encompassing the active site.

Run the docking algorithm to generate multiple binding poses of the ligand.

The software will score and rank the generated poses based on the predicted binding

affinity.

Post-Docking Analysis:

Visualize the top-ranked poses in the context of the receptor's binding site.

Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic

interactions, and electrostatic interactions.

Compare the binding modes of different derivatives to understand structure-activity

relationships.
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Protocol 2: 3D-QSAR Modeling
This protocol provides a general workflow for developing a 3D-QSAR model.

Dataset Preparation:

Compile a dataset of 1,4-oxazepane derivatives with their corresponding biological

activities (e.g., IC₅₀ or Kᵢ values).

Divide the dataset into a training set for model generation and a test set for model

validation.

Molecular Modeling and Alignment:

Generate 3D structures for all compounds in the dataset and perform energy minimization.

Align the molecules based on a common scaffold or a pharmacophore model.

Descriptor Calculation:

Place the aligned molecules in a 3D grid.

Calculate molecular interaction fields (MIFs) for steric and electrostatic interactions using a

probe atom.

Model Generation and Validation:

Use a statistical method, such as Partial Least Squares (PLS), to correlate the MIFs with

the biological activities.

Validate the model using the test set and statistical parameters like q² and r².

Model Interpretation:

Visualize the results as contour maps to identify regions where specific properties are

favorable or unfavorable for activity.[3][4]
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Diagrams created using Graphviz (DOT language) are provided below to illustrate key

workflows and relationships.
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Molecular Docking Workflow
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3D-QSAR Methodology
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3D-QSAR Methodology

Biological Activities and Protein Targets
1,4-Oxazepane derivatives have been investigated for a variety of biological activities, with

several protein targets identified.[1]

Dopamine D4 Receptor Ligands: A significant area of research has focused on 1,4-

oxazepane derivatives as selective ligands for the dopamine D4 receptor.[3][4] These
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compounds have potential as antipsychotic agents with a reduced risk of extrapyramidal side

effects.[3][4]

Antimicrobial Agents: Some derivatives have shown activity against bacterial enzymes such

as undecaprenyl diphosphate synthase (UPPS) and dihydrofolate reductase (DHFR), which

are crucial for bacterial survival.[1]

Anticancer Activity: Benzoxazepine derivatives, a related class of compounds, have

demonstrated cytotoxicity against various cancer cell lines.[7] The anticancer potential of 1,4-

oxazepane derivatives is an active area of investigation.

Other Targets: Other identified protein targets for 1,4-oxazepane and its analogs include the

progesterone receptor and peroxisomal biogenesis factor 14 (PEX14).[1]

Conclusion
Computational and molecular modeling approaches are powerful tools for accelerating the

discovery and development of novel 1,4-oxazepane derivatives as therapeutic agents. By

integrating techniques such as molecular docking, 3D-QSAR, and molecular dynamics

simulations, researchers can gain a deeper understanding of the structure-activity

relationships, predict binding affinities, and rationally design compounds with improved potency

and selectivity. The continued application of these computational methods, in conjunction with

experimental validation, holds great promise for unlocking the full therapeutic potential of the

1,4-oxazepane scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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